molecular formula C36H49N7O10 B12624279 L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan CAS No. 919298-44-5

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan

Cat. No.: B12624279
CAS No.: 919298-44-5
M. Wt: 739.8 g/mol
InChI Key: DPPXQKORNAANJX-KBCIQRKHSA-N
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Description

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan is a peptide compound composed of six amino acids: threonine, tyrosine, alanine, isoleucine, serine, and tryptophan. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines streamline the process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Kynurenine from tryptophan.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic potential in treating diseases by modulating biological processes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, influencing signaling pathways and cellular functions. For example, it may modulate the activity of kinases or phosphatases, leading to altered phosphorylation states of proteins and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Serine-L-tyrosine: Another dipeptide with serine and tyrosine residues.

    L-Threonyl-L-tyrosine: A dipeptide with threonine and tyrosine residues.

Uniqueness

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its longer chain length compared to dipeptides allows for more complex interactions and functions in biological systems.

Properties

CAS No.

919298-44-5

Molecular Formula

C36H49N7O10

Molecular Weight

739.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C36H49N7O10/c1-5-18(2)30(35(51)42-28(17-44)33(49)41-27(36(52)53)15-22-16-38-25-9-7-6-8-24(22)25)43-31(47)19(3)39-32(48)26(40-34(50)29(37)20(4)45)14-21-10-12-23(46)13-11-21/h6-13,16,18-20,26-30,38,44-46H,5,14-15,17,37H2,1-4H3,(H,39,48)(H,40,50)(H,41,49)(H,42,51)(H,43,47)(H,52,53)/t18-,19-,20+,26-,27-,28-,29-,30-/m0/s1

InChI Key

DPPXQKORNAANJX-KBCIQRKHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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